Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate
Overview
Description
Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate is a compound that belongs to the pyrimidine family, a class of heterocyclic aromatic organic compounds. Pyrimidines are crucial in the field of pharmaceuticals and agrochemicals due to their wide range of biological activities.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves condensing ethyl ethoxymethylene-acetoacetate with S-methylpseudothiourea sulfate in ethanol in the presence of sodium ethylate, a method that can potentially be adapted for the synthesis of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (Chi & Wu, 1957). Additionally, a polymer-assisted synthesis approach has been employed for the synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, indicating the versatility in synthesizing pyrimidine derivatives (Eynde et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate, can be elucidated using various spectroscopic techniques such as FT-IR, 1H, and 13C NMR. Density Functional Theory (DFT) calculations can further confirm the molecular geometry, vibrational frequencies, and chemical shifts, providing a comprehensive understanding of the compound's structure (Pekparlak et al., 2018).
Chemical Reactions and Properties
Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate can undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclization, to form a wide range of pyrimidine derivatives with potential biological activities. These reactions are crucial for the modification and optimization of the compound's properties for specific applications (Mohamed, 2021).
Physical Properties Analysis
The physical properties of pyrimidine derivatives can be characterized by their melting points, solubility, and crystalline structure. X-ray diffraction crystallography is a powerful tool for determining the precise crystal structure of these compounds, which is essential for understanding their physical properties and reactivity (Hou et al., 2009).
Chemical Properties Analysis
The chemical properties of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate include its reactivity towards various chemical reagents, its stability under different conditions, and its potential to undergo specific chemical transformations. These properties are critical for its application in synthesizing more complex molecules and for its potential use in pharmaceuticals and agrochemicals (Gad-Elkareem & El-Adasy, 2010).
Scientific Research Applications
Synthesis of Heterocyclic Compounds : It's used for synthesizing various heterocyclic compounds like thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines (Sherif et al., 1993), novel dihydrothiazolo[3,2-a]pyrimidinone derivatives (Selby & Smith, 1989), and thieno[3,4-d]pyrimidines (Ryndina et al., 2002).
Preparation of Pharmaceutical Compounds : It's utilized in the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids (Santilli et al., 1971) and in the synthesis of pteroic acid analogs (And & Mckee, 1979).
Antimicrobial and Anti-Inflammatory Activities : This compound has been screened for antibacterial, antifungal, and anti-inflammatory activity (Dongarwar et al., 2011) and shown to have antibacterial properties useful in drug development (Gad-Elkareem & El-Adasy, 2010).
Inhibitor of AP-1 and NF-κB Mediated Gene Expression : A related compound, Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))-N-methylamino]-4-(trifluoromethyl)-pyrimidine-5-carboxylate, is a potent inhibitor of AP-1 and NF-κB mediated gene expression, indicating potential applications in gene regulation research (Palanki et al., 2002).
Synthesis of Novel Pyrimidines and Pyrimidine Derivatives : It's also used in the synthesis of various pyrimidine derivatives, which are of interest in pharmaceutical chemistry and material science (Chi & Wu, 1957), (Ravindra et al., 2008).
Safety And Hazards
Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate may be harmful if absorbed through the skin, if swallowed, or if inhaled4. It may cause irritation of the digestive tract and respiratory tract4.
Future Directions
As Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate is part of a collection of rare and unique chemicals provided to early discovery researchers1, it may have potential applications in various fields of research. However, specific future directions are not available at this time.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
ethyl 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-2-12-6(11)4-3-9-7(13)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTWKRWWQKVQQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228108 | |
Record name | Ethyl 6-amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate | |
CAS RN |
774-07-2 | |
Record name | Ethyl 6-amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 774-07-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 6-amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.